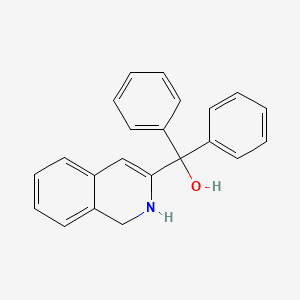
Isoquinoline-3-yl diphenyl methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-3-yl diphenyl methanol is a chemical compound with the molecular formula C22H19NO and a molecular weight of 313.4 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-yl diphenyl methanol typically involves the reaction of isoquinoline derivatives with diphenylmethanol under specific conditions. One common method involves the use of metal catalysts or catalyst-free processes in water . The reaction conditions may vary depending on the desired yield and purity of the product. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free processes and solvent-free reactions, is becoming increasingly popular to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinoline-3-yl diphenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids or bases, metal catalysts, and oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce isoquinoline derivatives with additional functional groups, while reduction reactions may yield more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Isoquinoline-3-yl diphenyl methanol has several scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anticancer, antimalarial, and antimicrobial agents . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of isoquinoline-3-yl diphenyl methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-3-yl diphenyl methanol can be compared with other similar compounds, such as quinoline derivatives. Both isoquinoline and quinoline are nitrogen-containing heterocycles with significant biological activities . isoquinoline derivatives often exhibit unique properties due to their distinct structural features . Similar compounds include quinoline, tetrahydroisoquinoline, and various isoquinoline alkaloids .
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.
Eigenschaften
Molekularformel |
C22H19NO |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1,2-dihydroisoquinolin-3-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2 |
InChI-Schlüssel |
VHJMCOPLIOUGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
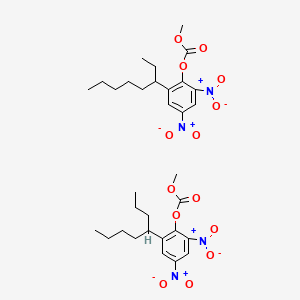

![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
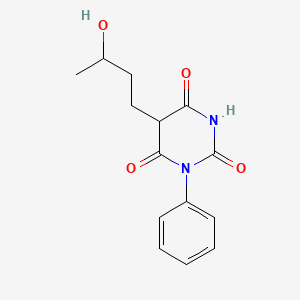
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
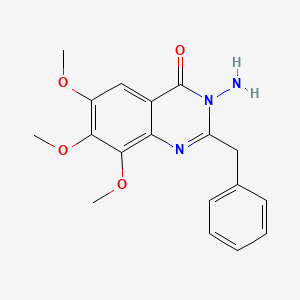
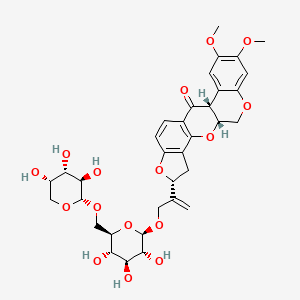
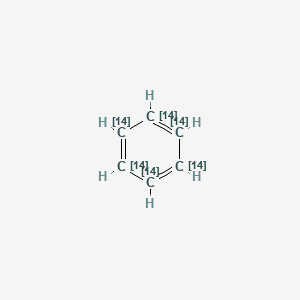
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
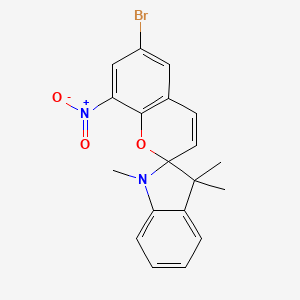
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

